Home > Products > Screening Compounds P38923 > 9-beta-d-Arabinofuranosylguanine
9-beta-d-Arabinofuranosylguanine - 38819-10-2

9-beta-d-Arabinofuranosylguanine

Catalog Number: EVT-259797
CAS Number: 38819-10-2
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-beta-D-Arabinofuranosylguanine (ara-G), a synthetic analog of the naturally occurring nucleoside deoxyguanosine, plays a significant role in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. [, , , ] While not naturally occurring, ara-G's structural similarity to deoxyguanosine allows it to interfere with cellular processes, making it a valuable tool for studying DNA replication, cell signaling, and disease mechanisms. [, , ]

Future Directions
  • Drug Delivery Systems: Efforts are underway to develop improved delivery systems for ara-G to enhance its solubility, bioavailability, and target specificity. [] This could lead to more effective therapeutic strategies with reduced side effects.

  • Combination Therapies: Researchers are investigating the synergistic potential of ara-G in combination with other chemotherapeutic agents or immunotherapies. [] Such combinations could overcome drug resistance and improve treatment outcomes.

  • Biomarker Development: Identifying predictive biomarkers for ara-G sensitivity or resistance could personalize treatment strategies and improve patient outcomes. []

  • Mechanistic Studies: Further investigation into the precise molecular mechanisms underlying ara-G's actions, including its interactions with specific kinases and DNA polymerases, could lead to the development of more potent and selective analogs. [, , ]

  • Expanding Clinical Applications: Exploring the therapeutic potential of ara-G in other T-cell mediated diseases beyond leukemia and lymphoma, such as autoimmune disorders and graft-versus-host disease, holds promise for expanding its clinical utility. []

9-β-D-Arabinofuranosylguanine 5'-triphosphate (ara-GTP)

Compound Description: ara-GTP is the active metabolite of 9-β-D-Arabinofuranosylguanine (ara-G). [, , , ] It inhibits DNA synthesis by competing with deoxyguanosine 5'-triphosphate (dGTP) as a substrate for DNA polymerases. [] Accumulation of ara-GTP within cells is directly correlated with ara-G's cytotoxic effects, particularly in T-lymphoblasts. [, , ]

2'-Deoxyguanosine (dG)

Compound Description: dG is a naturally occurring nucleoside and a building block of DNA. [] It is a substrate for deoxycytidine kinase (dCK), an enzyme involved in the phosphorylation of ara-G. []

Relevance: dG is structurally similar to ara-G and competes for phosphorylation by dCK. [] This competition may influence the activation and efficacy of ara-G, particularly in cells with high dG levels.

1-β-D-Arabinofuranosylcytosine (ara-C)

Compound Description: ara-C, also known as cytarabine, is an anti-leukemic nucleoside analog. [, ] Like ara-G, it requires intracellular phosphorylation for activity and is incorporated into DNA, inhibiting its synthesis. []

Relevance: ara-C serves as a reference compound for comparing the selectivity and potency of ara-G. [, ] While both compounds target DNA synthesis, ara-G demonstrates greater selectivity for T-lymphoblasts compared to ara-C. [, ]

Tubercidin (7-Deazaadenosine)

Compound Description: Tubercidin is a nucleoside antibiotic with antitumor and antiviral activities. [] It inhibits cell growth by interfering with nucleoside transport and metabolism. []

Relevance: Tubercidin helps elucidate the transport mechanisms of ara-G. Unlike tubercidin, whose cytotoxic effects are readily reversed by nucleoside transport inhibitors, ara-G demonstrates a nitrobenzylthioinosine (NBMPR)-insensitive influx pathway, suggesting an alternative route of cellular entry. []

9-β-D-Arabinofuranosyladenine 5'-triphosphate (ara-ATP)

Compound Description: ara-ATP is the active triphosphate form of 9-β-D-arabinofuranosyladenine, another arabinosyl nucleoside analog. [] Similar to ara-GTP, ara-ATP exhibits inhibitory effects on DNA polymerases. []

Relevance: Comparing ara-ATP and ara-GTP helps understand the structure-activity relationship of arabinosyl nucleosides. [] Both compounds demonstrate that modifications at the 9-position of the purine base can lead to potent DNA polymerase inhibitors, but their specific inhibitory profiles and mechanisms may differ.

2-Amino-6-methoxy-arabinofuranosylpurine (Nelarabine)

Compound Description: Nelarabine is a water-soluble prodrug of ara-G. [, , , ] It is rapidly converted to ara-G in the bloodstream, bypassing the solubility issues associated with ara-G and enabling systemic administration. [, ]

Relevance: Nelarabine is a crucial development in the clinical application of ara-G. It addresses the limitations of ara-G's low solubility, allowing for therapeutic dosing and investigation in clinical trials for T-cell malignancies. [, , ]

9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A)

Compound Description: F-ara-A is another arabinosyl nucleoside analog with antitumor activity. [] It is structurally similar to ara-G but with a fluorine atom at the 2-position of the adenine base.

Relevance: F-ara-A is investigated for its potential to modulate ara-G activity. [] In vitro and ex vivo studies suggest that pre-treatment with F-ara-A can enhance the intracellular accumulation of ara-GTP, potentially boosting ara-G's therapeutic efficacy. []

2',3'-Dideoxy-5-styryluridine 5'-triphosphate (StddUTP)

Compound Description: StddUTP is a synthetic nucleotide analog incorporating a hydrophobic styryl group. [] This compound exhibits inhibitory effects on telomerase, an enzyme involved in maintaining telomere length. []

Relevance: StddUTP provides insights into the potential of hydrophobic modifications in nucleotide analogs targeting telomerase, an enzyme structurally related to reverse transcriptases found in viruses. [] While ara-G itself is not directly discussed in the context of telomerase inhibition, understanding the structure-activity relationship of related nucleoside analogs like StddUTP can inform future research directions for ara-G derivatives.

9-(β-D-Arabinofuranosyl)-2-(p-n-butylanilino)purine 5'-triphosphate (BuParaGTP)

Compound Description: BuParaGTP is a synthetic derivative of ara-GTP containing a bulky, hydrophobic p-n-butylanilino group at the 2-position of the purine ring. []

Relevance: BuParaGTP highlights the impact of bulky, hydrophobic modifications on the activity of ara-G derivatives. [] Unlike ara-GTP, BuParaGTP does not inhibit telomerase, suggesting that such modifications can significantly alter the binding and inhibitory properties of these compounds. This finding emphasizes the importance of structural considerations when designing and evaluating new ara-G analogs for specific therapeutic targets.

Source and Classification

AraG is classified as a nucleoside and specifically a purine nucleoside due to its structure, which consists of a purine base (guanine) linked to a sugar (arabinofuranose). The compound is synthesized through biocatalytic methods utilizing microorganisms, which facilitate the conversion of simpler substrates into this complex molecule.

Synthesis Analysis

The synthesis of 9-beta-d-Arabinofuranosylguanine poses challenges due to the low solubility of guanine, making traditional methods less effective. Recent advancements have employed biocatalysis to enhance yields and simplify the process.

Methods of Synthesis

  1. Whole Cell Biocatalysis:
    • The synthesis method involves using two whole cell biocatalysts: Enterobacter gergoviae and Arthrobacter oxydans. This method leverages the natural enzymatic pathways of these microorganisms to facilitate transglycosylation and deamination reactions.
    • The process begins with the conversion of a pyrimidine nucleoside into AraG through a coupled reaction that combines transglycosylation with deamination. This approach has been shown to be efficient in producing AraG with high specificity and yield .
  2. Chemical Approaches:
    • Alternative methods have included chemical synthesis routes that combine enzymatic steps with chemical transformations, allowing for greater control over reaction parameters and product purity .
Molecular Structure Analysis

The molecular structure of 9-beta-d-Arabinofuranosylguanine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}O4_{4}
  • Molecular Weight: Approximately 248.23 g/mol
  • Structure: The molecule consists of a guanine base attached to an arabinofuranose sugar via a β-N-glycosidic bond at the 9-position.

Structural Features

  • The arabinofuranose ring contributes to its biological activity by enhancing cellular uptake compared to other nucleosides.
  • The presence of functional groups such as amino (-NH2_2) and hydroxyl (-OH) groups plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis

9-beta-d-Arabinofuranosylguanine undergoes several chemical reactions that are pivotal for its function:

  1. Phosphorylation: AraG can be phosphorylated by various kinases to form active triphosphate forms, which are essential for its incorporation into nucleic acids.
  2. Deamination: Under certain conditions, AraG can be deaminated to produce inactive metabolites, impacting its therapeutic efficacy.

These reactions are influenced by factors such as pH, temperature, and the presence of specific enzymes or co-factors.

Mechanism of Action

The mechanism of action of 9-beta-d-Arabinofuranosylguanine primarily involves its incorporation into DNA during replication:

  • Once phosphorylated, AraG triphosphate competes with deoxyguanosine triphosphate for incorporation into DNA.
  • This incorporation leads to chain termination during DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.

Studies have shown that AraG exhibits selective toxicity towards T-cells, making it particularly effective against T-cell lymphoblastic leukemia .

Physical and Chemical Properties Analysis

Key Properties

These properties are critical for understanding how AraG behaves in biological systems and its formulation as a therapeutic agent.

Applications

9-beta-d-Arabinofuranosylguanine has several important applications in medicine:

  1. Oncology: Primarily used in treating T-cell lymphoblastic leukemia due to its ability to inhibit DNA synthesis in malignant cells.
  2. Research: Employed in studies investigating nucleoside analogs and their mechanisms of action in cancer therapy.
  3. Drug Development: AraG serves as a model compound for developing new anti-cancer drugs that target purine metabolism.

Properties

CAS Number

38819-10-2

Product Name

9-beta-d-Arabinofuranosylguanine

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1

InChI Key

NYHBQMYGNKIUIF-FJFJXFQQSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Solubility

Soluble in DMSO

Synonyms

Ara-G , ara-Guanosine, Guanine Arabinoside

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.